![molecular formula C28H36N4O2S B1148962 (3aR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 1318074-25-7](/img/structure/B1148962.png)

(3aR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

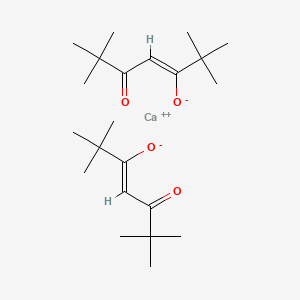

(3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C28H36N4O2S and its molecular weight is 492.67604. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement de la schizophrénie et de la dépression bipolaire

Le chlorhydrate de lurasidone est un antipsychotique atypique qui exerce son action pharmacologique en bloquant les neurorécepteurs centraux de la dopamine D2 {svg_1}. Il a été approuvé par la Food and Drug Administration américaine pour le traitement de la dépression bipolaire seule ou en association avec le lithium chez l'adulte {svg_2}.

Amélioration de la solubilité et de la stabilité

Le système de classification biopharmaceutique regroupe les médicaments à faible solubilité en deux groupes : II et IV, avec respectivement une perméabilité élevée et faible {svg_3}. Le chlorhydrate de lurasidone présente le cycle isoindole-1,3-dione, qui est très sensible à l'hydrolyse alcaline, et le cycle benzisothiazole, qui est moins sensible à l'oxydation {svg_4}. Des chercheurs ont proposé d'étudier l'augmentation de la solubilité et de la stabilité du chlorhydrate de lurasidone par la formation de complexes d'inclusion d'ordre supérieur avec l'hydroxypropyl-β-cyclodextrine {svg_5}.

Formation de nanocristaux

Des nanocristaux de chlorhydrate de lurasidone ont été préparés pour améliorer sa solubilité et ses caractéristiques de dissolution {svg_6}. Les nanocristaux ont été préparés par une technique de broyage mécanique utilisant des billes d'oxyde de zirconium de 0,1 mm de diamètre {svg_7}.

Synthèse chimique

Au-delà de ses applications pharmaceutiques et agrochimiques, le R,R-Endo-lurasidone HCl trouve également sa place comme un outil polyvalent dans le domaine de la synthèse chimique {svg_8}.

Mécanisme D'action

Target of Action

R,R-Endo-lurasidone HCl, also known as Lurasidone, is an atypical antipsychotic that primarily targets Dopamine-2 (D2) , Serotonin 5-HT2A , and 5-HT7 receptors . It also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

Lurasidone acts as an antagonist at its primary targets. It binds with high affinity to the D2, 5-HT2A, and 5-HT7 receptors . As an antagonist, it blocks the activity of these receptors, preventing the neurotransmitters dopamine and serotonin from binding and exerting their effects . This action helps to balance the neurotransmitter levels in the brain, which can alleviate symptoms of schizophrenia and bipolar disorder .

Biochemical Pathways

The antagonistic action of Lurasidone on D2 and 5-HT2A receptors affects the dopaminergic and serotonergic pathways in the brain, which are involved in mood regulation and perception of reality . Its action on 5-HT7 receptors may also influence circadian rhythms and cognitive functions .

Pharmacokinetics

Lurasidone is administered orally and its pharmacokinetic profile requires administration with food . In healthy adults, a 40 mg dose results in peak plasma concentrations in 1-3 hours, and it has a mean elimination half-life of 18 hours . It is mostly eliminated in the feces and is approximately 99% bound to serum plasma proteins . Lurasidone’s pharmacokinetics are approximately dose proportional within the approved dosing range . It is principally metabolized by cytochrome P450 (CYP) 3A4 with minor metabolites .

Result of Action

The molecular and cellular effects of Lurasidone’s action result in the alleviation of symptoms associated with schizophrenia and bipolar disorder . By blocking the activity of D2, 5-HT2A, and 5-HT7 receptors, Lurasidone helps to balance the levels of dopamine and serotonin in the brain. This can reduce hallucinations, improve mood, and enhance cognitive function .

Propriétés

IUPAC Name |

(1S,2S,6R,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXKDMSYBGKCJA-GGYSQDOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@@H]6[C@@H]7CC[C@@H](C7)[C@@H]6C5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride](/img/structure/B1148892.png)